molecular formula C11H6N2O4 B14857769 6-Cyano-5-(furan-2-yl)-3-hydroxypicolinic acid

6-Cyano-5-(furan-2-yl)-3-hydroxypicolinic acid

Cat. No.: B14857769
M. Wt: 230.18 g/mol
InChI Key: YMYCFVAWARRKNU-UHFFFAOYSA-N
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Description

6-Cyano-5-(furan-2-yl)-3-hydroxypicolinic acid is a heterocyclic compound that features a cyano group, a furan ring, and a hydroxypicolinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyano-5-(furan-2-yl)-3-hydroxypicolinic acid typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carboxaldehyde with malononitrile in the presence of a base to form a cyano-substituted furan derivative. This intermediate is then subjected to cyclization and hydroxylation reactions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Cyano-5-(furan-2-yl)-3-hydroxypicolinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

  • Oxidation of the hydroxyl group can yield 6-Cyano-5-(furan-2-yl)-3-oxopicolinic acid.
  • Reduction of the cyano group can produce 6-Amino-5-(furan-2-yl)-3-hydroxypicolinic acid.
  • Substitution reactions can lead to various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-Cyano-5-(furan-2-yl)-3-hydroxypicolinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Cyano-5-(furan-2-yl)-3-hydroxypicolinic acid involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially modulating their activity.

Comparison with Similar Compounds

  • 6-Cyano-5-methoxyindolo[2,3-a]carbazole
  • 6-Cyano-5-(furan-2-yl)-3-oxopicolinic acid
  • 6-Amino-5-(furan-2-yl)-3-hydroxypicolinic acid

Comparison: 6-Cyano-5-(furan-2-yl)-3-hydroxypicolinic acid is unique due to the presence of both a cyano group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H6N2O4

Molecular Weight

230.18 g/mol

IUPAC Name

6-cyano-5-(furan-2-yl)-3-hydroxypyridine-2-carboxylic acid

InChI

InChI=1S/C11H6N2O4/c12-5-7-6(9-2-1-3-17-9)4-8(14)10(13-7)11(15)16/h1-4,14H,(H,15,16)

InChI Key

YMYCFVAWARRKNU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=C(N=C2C#N)C(=O)O)O

Origin of Product

United States

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